N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
Description
N1-(2-Chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 2-chlorobenzyl group and a morpholino-naphthalene ethyl moiety. The 2-chlorobenzyl group may enhance lipophilicity and receptor binding, while the morpholino and naphthalene moieties could influence solubility and metabolic stability .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O3/c26-22-11-4-2-7-19(22)16-27-24(30)25(31)28-17-23(29-12-14-32-15-13-29)21-10-5-8-18-6-1-3-9-20(18)21/h1-11,23H,12-17H2,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLBEWSCWWSSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 451.95 g/mol. Its structure includes:
- A 2-chlorobenzyl group
- A morpholino moiety
- A naphthalenyl ethyl side chain
- An oxalamide backbone
These structural features contribute to its lipophilicity and biological interactions.
Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity. The following mechanisms have been suggested based on preliminary studies:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
- Receptor Modulation : It could bind to various receptors, influencing signal transduction pathways critical for cell survival and proliferation.
Therapeutic Potential
The compound has shown promise in several areas:
- Anti-cancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology.
- Anti-inflammatory Properties : Its structural components indicate potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of this compound:
Synthesis and Chemical Reactions
The synthesis of this compound involves several key steps:
- Formation of Chlorobenzyl Intermediate : Reaction of 2-chlorobenzyl chloride with a suitable base.
- Morpholino Introduction : The morpholino group is introduced through reaction with morpholine derivatives.
- Final Coupling Reaction : The chlorobenzyl and morpholino intermediates are coupled in the presence of oxalyl chloride to yield the final product.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
The following table summarizes key structural, functional, and pharmacological differences between the target compound and structurally related oxalamides:
Structural and Functional Insights
Substituent Impact on Activity: Antiviral Activity: Compounds with chlorophenyl and heterocyclic groups (e.g., thiazole in compound 15) demonstrate efficacy against HIV, likely due to interactions with viral entry proteins . The target compound’s naphthalene group may enhance hydrophobic interactions in similar targets. Anticancer Potential: Trifluoromethyl and fluorophenyl groups in compound 1c improve metabolic resistance and target affinity, suggesting the target compound’s morpholino group could similarly stabilize interactions with kinases .
Synthetic Approaches :
- Most oxalamides are synthesized via coupling reactions between amines and oxalyl derivatives. For example, compound 15 was prepared in 53% yield using stereoisomeric mixtures, while adamantyl derivatives (e.g., compound 6) employed oxalyl chloride and triethylamine in dichloromethane . The target compound likely follows analogous protocols.
In contrast, chlorophenyl-containing antiviral agents (e.g., compound 15) may exhibit higher toxicity due to reactive metabolites, necessitating further safety studies for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
